molecular formula C7H14Br2O2 B161464 2,3-Dibromo-1,1-diethoxypropane CAS No. 10160-86-8

2,3-Dibromo-1,1-diethoxypropane

Cat. No. B161464
CAS RN: 10160-86-8
M. Wt: 289.99 g/mol
InChI Key: DVTLFBDHZBBAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromo-1,1-diethoxypropane (DBDEP) is a synthetic compound that is widely used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether. DBDEP has been found to have various applications in the field of organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2,3-Dibromo-1,1-diethoxypropane involves the formation of covalent bonds between the functional groups of proteins, peptides, and nucleic acids. The crosslinking of these molecules leads to the formation of stable complexes that can be used for various applications.

Biochemical And Physiological Effects

2,3-Dibromo-1,1-diethoxypropane has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 2,3-Dibromo-1,1-diethoxypropane has also been found to induce apoptosis in cancer cells. Additionally, 2,3-Dibromo-1,1-diethoxypropane has been found to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2,3-Dibromo-1,1-diethoxypropane in lab experiments include its high reactivity, ease of use, and low cost. However, 2,3-Dibromo-1,1-diethoxypropane has certain limitations such as its toxicity and potential for non-specific binding. Care should be taken when handling 2,3-Dibromo-1,1-diethoxypropane to avoid exposure to skin and eyes.

Future Directions

There are several future directions for the use of 2,3-Dibromo-1,1-diethoxypropane in scientific research. One potential application is in the development of new drugs for the treatment of cancer and inflammation. 2,3-Dibromo-1,1-diethoxypropane can also be used in the study of protein-protein interactions and the development of new biomaterials. Additionally, the use of 2,3-Dibromo-1,1-diethoxypropane in the field of nanotechnology is an area of active research.
Conclusion
In conclusion, 2,3-Dibromo-1,1-diethoxypropane is a versatile compound that has found various applications in scientific research. Its ability to crosslink proteins, peptides, and nucleic acids has made it a valuable tool in the study of protein structure and function. Despite its limitations, 2,3-Dibromo-1,1-diethoxypropane has the potential to be used in the development of new drugs and biomaterials.

Scientific Research Applications

2,3-Dibromo-1,1-diethoxypropane has been extensively used in scientific research as a crosslinking agent for proteins, peptides, and nucleic acids. It is also used as a reagent in the synthesis of various organic compounds. 2,3-Dibromo-1,1-diethoxypropane has been found to be a useful tool in the study of protein structure and function.

properties

CAS RN

10160-86-8

Product Name

2,3-Dibromo-1,1-diethoxypropane

Molecular Formula

C7H14Br2O2

Molecular Weight

289.99 g/mol

IUPAC Name

2,3-dibromo-1,1-diethoxypropane

InChI

InChI=1S/C7H14Br2O2/c1-3-10-7(11-4-2)6(9)5-8/h6-7H,3-5H2,1-2H3

InChI Key

DVTLFBDHZBBAET-UHFFFAOYSA-N

SMILES

CCOC(C(CBr)Br)OCC

Canonical SMILES

CCOC(C(CBr)Br)OCC

Pictograms

Corrosive

Origin of Product

United States

Synthesis routes and methods

Procedure details

7 g of 1,2-dibromo-propionaldehyde are added to a mixture of 5 g of ortho-formic acid triethyl-ester and 10 ml of ethanol. The solution is refluxed for 2 hours, remains standing for a night, then it is vacuum-distilled.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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